molecular formula C12H17NO4 B15254799 Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate

Cat. No.: B15254799
M. Wt: 239.27 g/mol
InChI Key: YGPRZWHBHAWENE-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate (CAS: 1210775-07-7) is a synthetic organic compound with the molecular formula C₁₂H₁₈ClNO₄ (as its hydrochloride salt) and a molecular weight of 275.73 g/mol . Structurally, it features a methyl ester backbone linked to a 3,5-dimethoxyphenylmethylamino group. This compound is primarily utilized in research and development (R&D) for applications in medicinal chemistry and organic synthesis . Its hydrochloride salt form enhances stability and solubility, making it suitable for experimental studies .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 2-[(3,5-dimethoxyphenyl)methylamino]acetate

InChI

InChI=1S/C12H17NO4/c1-15-10-4-9(5-11(6-10)16-2)7-13-8-12(14)17-3/h4-6,13H,7-8H2,1-3H3

InChI Key

YGPRZWHBHAWENE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CNCC(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate typically involves the reaction of 3,5-dimethoxybenzylamine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of methoxy groups and the ester functional group may enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Dimethoxyphenyl Moieties

Several compounds share structural similarities with Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate, differing in substituents or ester groups:

Compound Name CAS Number Molecular Formula Similarity Index Key Differences
Methyl 2-(3,5-dimethoxyphenyl)acetate 22446-38-4 C₁₁H₁₄O₅ 0.93 Lacks the methylamino group
Ethyl 2-(3,5-dimethoxyphenyl)acetate 65976-77-4 C₁₂H₁₆O₅ 0.94 Ethyl ester instead of methyl ester
Methyl 2-(3,4-dimethoxyphenyl)acetate 15964-79-1 C₁₁H₁₄O₅ 0.96 3,4-dimethoxy substitution vs. 3,5
Methyl 2-[(3-chloro-4-methoxyphenyl)amino]acetate - C₁₀H₁₂ClNO₃ - Chloro substituent and altered substitution pattern

Key Observations :

  • Replacement of the methyl ester with an ethyl group (e.g., Ethyl 2-(3,5-dimethoxyphenyl)acetate) increases lipophilicity, which may affect bioavailability .

Functional Group Variations

Amino-Acetate Derivatives
  • Methyl 2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS: 689747-00-0): Contains a triazole ring and sulfanyl group, introducing additional hydrogen-bonding and redox-active sites absent in the target compound . This structural complexity may enhance biological activity (e.g., enzyme inhibition) but reduces synthetic accessibility compared to the simpler amino-acetate backbone .
Pyrimidinyl and Pyridinyl Derivatives
  • Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (CAS: -): Features a pyridinyl-ethenyl linkage and pyrimidinyl-dione group, enabling π-π stacking interactions and metal coordination, unlike the target compound’s dimethoxyphenyl system . Such derivatives are often explored for antimicrobial or anticancer applications due to their heteroaromatic pharmacophores .

Biological Activity

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methoxy-substituted phenyl ring and an acetamide functional group. Its chemical formula is C11H15NO4C_{11}H_{15}NO_4, and it has a molecular weight of approximately 227.24 g/mol. The presence of methoxy groups is known to influence the compound's lipophilicity and biological activity.

1. Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally similar to this compound. For instance, derivatives with similar methoxy substitutions have shown promising antiproliferative effects against various cancer cell lines.

  • Case Study: Antiproliferative Effects
    • A study indicated that certain derivatives exhibited IC50 values ranging from 0.69 µM to 11 µM against HeLa cells, suggesting strong anticancer properties compared to standard treatments like doxorubicin (IC50 = 2.29 µM) .

2. Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in neurotransmitter regulation, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Mechanism of Action
    • Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease. Selective BChE inhibition has been highlighted as a strategy to mitigate side effects associated with AChE inhibitors .

In Vitro Studies

In vitro assays have been pivotal in evaluating the biological activity of this compound:

  • Cell Viability Assays
    • MTT assays have been employed to assess cell viability across various concentrations. Compounds with similar structures demonstrated significant reductions in cell viability at concentrations around 500 µM .
  • Enzyme Kinetics
    • Kinetic studies revealed that certain derivatives act as mixed inhibitors for BChE, altering both maximum velocity (Vmax) and Michaelis constant (Km) values upon increasing inhibitory concentrations .

Data Summary

Biological ActivityObserved EffectsReference
Anticancer ActivityIC50: 0.69 - 11 µM against HeLa cells
AChE InhibitionIncreased acetylcholine levels
BChE InhibitionMixed inhibition kinetics observed

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